N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features a quinazolinone and benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The benzotriazinone moiety can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Due to its structural features, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone and benzotriazinone derivatives, such as:
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of quinazolinone and benzotriazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N6O3/c1-15(2)13-28-14-24-19-10-9-16(12-18(19)22(28)31)25-21(30)8-5-11-29-23(32)17-6-3-4-7-20(17)26-27-29/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,25,30) |
InChI Key |
YYISCUQZSXFNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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